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Compound of Interest

Compound Name:
2-Amino-5-phenyl-thiophene-3-

carboxylic acid

Cat. No.: B079813 Get Quote

An In-depth Technical Guide to 2-Amino-5-
phenyl-thiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS No. 14770-84-4), a

heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This

document details its synthesis, reactivity, and spectral characteristics, and explores its role as a

potential therapeutic agent.

Core Physical and Chemical Properties
2-Amino-5-phenyl-thiophene-3-carboxylic acid is a polysubstituted thiophene derivative with

the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[1] The structure

incorporates a central thiophene ring, substituted with an amino group at the 2-position, a

carboxylic acid at the 3-position, and a phenyl group at the 5-position. This arrangement of

functional groups imparts a unique combination of acidic and basic properties, as well as a

scaffold that is amenable to a variety of chemical modifications.
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Property Value Source

CAS Number 14770-84-4 [1][2]

Molecular Formula C₁₁H₉NO₂S [1]

Molecular Weight 219.26 g/mol [1]

Melting Point

Data not available for the

carboxylic acid. The

corresponding methyl ester

has a melting point of 195 °C.

[3]

pKa

Estimated to be in the range of

4-5 for the carboxylic acid

group.

Solubility

Data not readily available.

Expected to be soluble in polar

organic solvents.

Synthesis of 2-Amino-5-phenyl-thiophene-3-
carboxylic acid
The primary synthetic route to 2-aminothiophenes is the Gewald reaction, a one-pot, multi-

component reaction that is highly efficient for creating substituted thiophene rings.[4][5][6] This

reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and

elemental sulfur in the presence of a base.

For the synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid, a likely precursor would

be its corresponding ester, synthesized via a Gewald reaction using a phenyl-substituted

ketone, an α-cyanoacetate, and sulfur. The subsequent hydrolysis of the ester would yield the

final carboxylic acid.

Experimental Protocol: Gewald Synthesis of a 2-
Aminothiophene Derivative (General Procedure)
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This protocol describes a general method for the synthesis of 2-aminothiophene derivatives,

which can be adapted for the synthesis of the title compound's ester precursor.

Materials:

A phenyl-substituted ketone (e.g., acetophenone)

An α-cyanoacetate (e.g., ethyl cyanoacetate)

Elemental sulfur

A basic catalyst (e.g., morpholine or diethylamine)

Anhydrous ethanol

Procedure:

To a round-bottom flask, add equimolar amounts of the phenyl-substituted ketone, the α-

cyanoacetate, and elemental sulfur in anhydrous ethanol.

Add a catalytic amount of the base to the mixture.

The reaction mixture is then stirred and heated under reflux. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting crude product is then purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield the 2-aminothiophene ester.

Subsequent hydrolysis of the ester, typically under basic conditions followed by acidification,

will yield the desired 2-Amino-5-phenyl-thiophene-3-carboxylic acid.
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Gewald reaction workflow for the synthesis of the target compound.

Chemical Reactivity
The chemical reactivity of 2-Amino-5-phenyl-thiophene-3-carboxylic acid is dictated by its

three main functional groups: the amino group, the carboxylic acid group, and the thiophene

ring.

Amino Group: The amino group at the 2-position is a nucleophilic center and can undergo

various reactions such as acylation, alkylation, and diazotization. It also acts as an activating

group, increasing the electron density of the thiophene ring and making it more susceptible

to electrophilic substitution.

Carboxylic Acid Group: The carboxylic acid group is acidic and can be deprotonated to form

a carboxylate salt. It can also undergo esterification, reduction to an alcohol, or conversion to

an acid chloride.

Thiophene Ring: The thiophene ring is an aromatic system. The presence of the electron-

donating amino group at the 2-position activates the ring, particularly at the 5-position, for

electrophilic aromatic substitution reactions. However, since the 5-position is already

substituted with a phenyl group, further substitution would likely occur at the 4-position.

Spectral Properties
While specific spectra for 2-Amino-5-phenyl-thiophene-3-carboxylic acid are not readily

available in public databases, the expected spectral characteristics can be inferred from the

known properties of its functional groups and data from similar compounds.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorption bands for the functional groups

present:

Functional Group
Expected Wavenumber
(cm⁻¹)

Characteristic

O-H (Carboxylic Acid) 3300 - 2500 Strong, very broad

N-H (Amino) 3500 - 3300
Two sharp bands (primary

amine)

C=O (Carboxylic Acid) 1710 - 1680 Strong, sharp

C=C (Aromatic) 1600 - 1450 Medium to weak

C-S (Thiophene) 800 - 600 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (Phenyl): A multiplet in the range of 7.0-8.0 ppm.

Thiophene Proton: A singlet for the proton at the 4-position of the thiophene ring, likely

appearing between 6.5 and 7.5 ppm.

Amino Protons: A broad singlet, the chemical shift of which can vary depending on the

solvent and concentration.

Carboxylic Acid Proton: A very broad singlet, typically downfield between 10 and 13 ppm.

¹³C NMR:

Carbonyl Carbon: In the range of 165-175 ppm.

Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for the thiophene

and phenyl rings. The carbon attached to the sulfur (C5) and the carbon attached to the

amino group (C2) would be significantly shifted.
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Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 219. Key

fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45

Da) and potentially fragmentation of the thiophene ring.[5]

Biological Activity and Signaling Pathway
2-Amino-5-phenyl-thiophene-3-carboxylic acid has been identified as an inhibitor of IκB

kinase β (IKKβ).[7] IKKβ is a key enzyme in the NF-κB (nuclear factor kappa-light-chain-

enhancer of activated B cells) signaling pathway.[8][9][10] This pathway plays a crucial role in

regulating the immune and inflammatory responses, cell proliferation, and apoptosis.

In the canonical NF-κB pathway, pro-inflammatory stimuli such as TNFα or IL-1 lead to the

activation of the IKK complex, which includes IKKβ.[8] Activated IKKβ then phosphorylates the

inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the

proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which can

then translocate to the nucleus and activate the transcription of target genes involved in

inflammation and cell survival.[9][11]

By inhibiting IKKβ, 2-Amino-5-phenyl-thiophene-3-carboxylic acid can block the

phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB

in the cytoplasm, preventing the transcription of pro-inflammatory genes. This mechanism of

action makes it a compound of interest for the development of anti-inflammatory and potentially

anti-cancer drugs.
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Inhibition of the NF-κB signaling pathway by the target compound.
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Conclusion
2-Amino-5-phenyl-thiophene-3-carboxylic acid represents a versatile scaffold in medicinal

chemistry. Its synthesis via the established Gewald reaction allows for the potential generation

of a diverse library of derivatives. The presence of multiple reactive functional groups provides

ample opportunities for further chemical modification. Its demonstrated activity as an IKKβ

inhibitor highlights its potential as a lead compound for the development of novel therapeutics

targeting inflammatory diseases and other conditions where the NF-κB pathway is

dysregulated. Further research is warranted to fully elucidate its pharmacological profile and

optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079813#physical-and-chemical-properties-of-2-
amino-5-phenyl-thiophene-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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